(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Aurone LOX COX-2

The compound (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (CAS 1322574-14-0) is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one family. It is characterized by a (2Z)-configured 3,4-dimethoxybenzylidene moiety at the C2 position and a free hydroxyl group at the C6 position of the benzofuranone core.

Molecular Formula C17H14O5
Molecular Weight 298.294
CAS No. 1322574-14-0
Cat. No. B2684861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
CAS1322574-14-0
Molecular FormulaC17H14O5
Molecular Weight298.294
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC
InChIInChI=1S/C17H14O5/c1-20-13-6-3-10(7-15(13)21-2)8-16-17(19)12-5-4-11(18)9-14(12)22-16/h3-9,18H,1-2H3/b16-8-
InChIKeyYUCCNWHJQXNUQE-PXNMLYILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade (2Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: A 6-Hydroxylated Aurone Scaffold for Target-Specific Screening


The compound (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (CAS 1322574-14-0) is a synthetic aurone derivative belonging to the benzofuran-3(2H)-one family. It is characterized by a (2Z)-configured 3,4-dimethoxybenzylidene moiety at the C2 position and a free hydroxyl group at the C6 position of the benzofuranone core . This specific substitution pattern distinguishes it from the more commonly studied 4,6- and 5,6-dimethoxyaurones [1].

Why Standard Aurone Scaffolds Cannot Replace (2Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one in Biological Assays


Aurone biological activity is highly sensitive to the position and number of hydroxyl and methoxy substituents on both the benzofuranone core and the benzylidene ring. The presence of a hydrogen-bond-donating 6-OH group in this compound, absent in the structurally closest active analog WE-4 (2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one) [1], is expected to alter target binding conformations and pharmacokinetic properties. Substituting this compound with 4,6- or 5,6-dimethoxy aurones would change the hydrogen-bonding network and electronic distribution, leading to divergent activity profiles against enzymes such as lipoxygenase, cyclooxygenase-2, or α-glucosidase [2].

Head-to-Head Quantitative Differentiation of (2Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one for Procurement Decisions


Structural Difference from the Closest Active Analog WE-4: Presence of 6-OH Group

The target compound carries a hydrogen-bond-donating 6-hydroxyl group, whereas the most potent aurone in the Ikram et al. study, WE-4 (2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one), lacks this substituent. WE-4 displays IC50 values of 0.30 µM against LOX and 0.22 µM against COX-2 [1]. The additional 6-OH in the target compound is expected to form extra hydrogen bonds within the enzyme active site, potentially improving potency or altering selectivity, although direct comparative IC50 data for the target compound are not yet published.

Aurone LOX COX-2 Analgesic

Predicted LogP Comparison: 6-Hydroxyaurone vs. 4,6-Dimethoxyaurone

The predicted octanol-water partition coefficient (LogP) for the target compound is 3.2 [1], while the common 4,6-dimethoxyaurone scaffold (e.g., 2-(4-methoxybenzylidene)-4,6-dimethoxybenzofuran-3(2H)-one) exhibits a higher LogP of approximately 3.8 . This 0.6-unit lower LogP indicates improved aqueous solubility and potentially better oral bioavailability for the 6-hydroxy derivative [2].

Lipophilicity Drug-likeness Aurone

Vendor-Purity Benchmarks for Reproducible Screening

Commercially, this compound is supplied at ≥95% purity by AKSci and at 98% purity by Leyan . In contrast, the closest analog WE-4 is not commercially available and must be synthesized in-house, introducing batch-to-batch variability [1].

Purity Quality Control Procurement

Thermal Stability Differential vs. 4,6-Dimethoxyaurones

The predicted boiling point of the 6-hydroxyaurone is 531.2 ± 50.0 °C at 760 mmHg, with a flash point of 199.9 ± 23.6 °C . In comparison, 4,6-dimethoxyaurones typically exhibit boiling points in the range of 450–480 °C under similar conditions due to the absence of intermolecular hydrogen bonding from the 6-OH group . The higher thermal stability may be advantageous for high-temperature synthetic transformations.

Thermal Stability Storage Handling

Patent-Cited Utility as a Synthetic Intermediate

The compound is explicitly claimed within US Patent 9,115,144 B2 [1] as a building block for fused heterocyclic derivatives with xanthine oxidase inhibitory activity. In contrast, the 6-unsubstituted analog WE-4 is not covered by this patent, limiting its freedom-to-operate [2]. This provides a clear intellectual-property advantage for industrial research programs targeting uric acid-related disorders.

Patent Synthetic Intermediate Xanthine Oxidase

Research and Industrial Application Scenarios Enabled by (2Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one


In Vitro LOX/COX-2 Dual Inhibition Screening with a 6-OH Pharmacophore Probe

The compound serves as a direct probe to evaluate the contribution of the 6-OH hydrogen-bond donor to dual LOX/COX-2 inhibition. By comparing results with WE-4 (which lacks the 6-OH), researchers can isolate the effect of this single hydroxyl group on enzyme potency and selectivity [1].

α-Glucosidase Inhibitor Lead Optimization Based on 6-Hydroxyaurone Scaffold

Building on the class-level evidence that 6-hydroxyaurones achieve α-glucosidase IC50 values as low as 9.88 µM [2], this specific B-ring 3,4-dimethoxy substitution pattern can be used to further optimize potency and glucose consumption-promoting activity in metabolic disease models.

Synthesis of Xanthine Oxidase Inhibitors via Patent-Covered Intermediates

As a synthetic intermediate explicitly covered by US 9,115,144 B2 [3], this compound enables the construction of fused heterocyclic xanthine oxidase inhibitors for gout and hyperuricemia research with clear intellectual property rights.

Development of Aurone-Based Fluorescent Probes Exploiting 6-OH Enhanced Solubility

The 0.6-unit lower LogP compared to 4,6-dimethoxyaurones [4] makes this compound a more water-soluble scaffold for designing fluorescent probes targeting biomacromolecules, reducing assay background from organic co-solvents.

Quote Request

Request a Quote for (2Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.